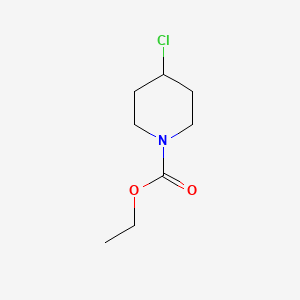

Ethyl 4-Chloro-1-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

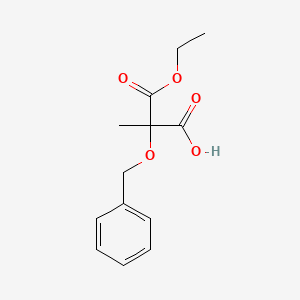

Ethyl 4-Chloro-1-piperidinecarboxylate is a chemical compound with the molecular formula C8H14ClNO2 . It is used in various research and development applications .

Molecular Structure Analysis

The molecular structure of Ethyl 4-Chloro-1-piperidinecarboxylate consists of 8 carbon atoms, 14 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 191.655 Da and the monoisotopic mass is 191.071304 Da .Physical And Chemical Properties Analysis

Ethyl 4-Chloro-1-piperidinecarboxylate is a colorless to light yellow to light orange clear liquid . It has a flash point of 108 °C and a density of 1.16 . The refractive index is n20D 1.48 .Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 4-Chloro-1-piperidinecarboxylate has been synthesized from isonicotinic acid through esterification and hydrogenation processes. This synthesis offers a yield of 75%, demonstrating its efficient production for further applications (Chen Ying-qi, 2007). Moreover, its role as an intermediate in the development of pharmaceutical compounds is highlighted through various synthetic pathways.

Applications in Drug Synthesis and Anticancer Research

A significant application of Ethyl 4-Chloro-1-piperidinecarboxylate is in the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, which show promising anticancer properties. The synthesized compounds exhibit strong anticancer potential, though further in vivo studies are required for clinical applications (A. Rehman et al., 2018).

Involvement in Multikilogram-Scale Synthesis

Ethyl 4-Chloro-1-piperidinecarboxylate is also utilized in the multi-kilogram-scale synthesis of AZD1283, a selective and reversible antagonist of the P2Y12 receptor. This showcases its scalability and utility in large-scale pharmaceutical manufacturing processes (S. Andersen et al., 2013).

Potential in Antibacterial and Antifungal Research

The compound also finds its application in the synthesis of derivatives with potential antibacterial and antifungal activities. Specific derivatives have been synthesized and evaluated for their efficacy against various bacterial strains, indicating its broader scope in antimicrobial research (Y. Bodke & S. S. Sangapure, 2003).

Role in Synthesizing Allosteric Modulators

Lastly, Ethyl 4-Chloro-1-piperidinecarboxylate is involved in the synthesis of compounds that act as allosteric modulators of the cannabinoid CB1 receptor. This signifies its contribution to the development of novel pharmacological agents targeting specific receptors (Martin R. Price et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl 4-chloropiperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO2/c1-2-12-8(11)10-5-3-7(9)4-6-10/h7H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTIIQLEEGGJNE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(CC1)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20659776 |

Source

|

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-Chloro-1-piperidinecarboxylate | |

CAS RN |

152820-13-8 |

Source

|

| Record name | Ethyl 4-chloropiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20659776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

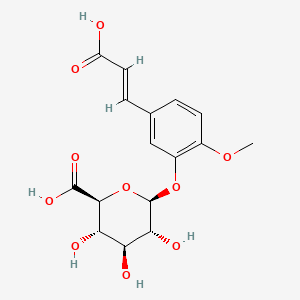

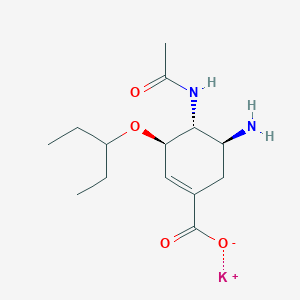

![(2S,3S,4S,5R,6S)-6-[5-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B586554.png)

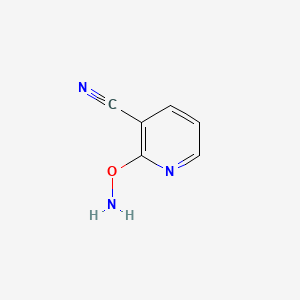

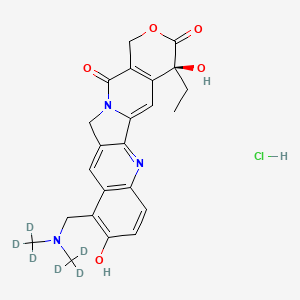

![4-[(E)-2-Carboxyethenyl]phenyl beta-D-glucopyranosiduronic acid](/img/structure/B586563.png)

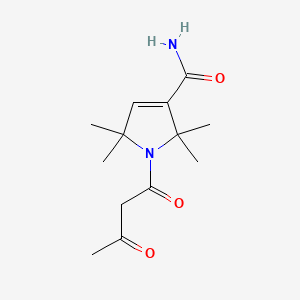

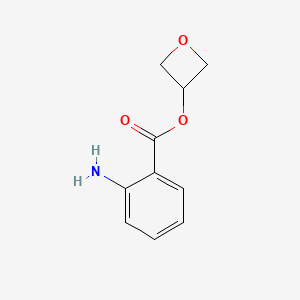

![2,5-Dihydro-2,5-dioxo-N-[2-(phenylamino)ethyl]-1H-pyrrole-1-propanamide](/img/structure/B586565.png)